molecular formula C13H14N2S B13336257 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane

2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B13336257
M. Wt: 230.33 g/mol
InChI Key: MOPBOWGVNFTBBA-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[33]heptane is a complex organic compound that features a spirocyclic structure with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the coupling of benzothiophene derivatives with diazaspiro compounds under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The benzothiophene moiety is known to interact with various proteins, potentially affecting their function and signaling pathways .

Comparison with Similar Compounds

    Benzothiophene: A simpler analog with similar aromatic properties

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(1-benzothiophen-4-yl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C13H14N2S/c1-2-11(10-4-5-16-12(10)3-1)15-8-13(9-15)6-14-7-13/h1-5,14H,6-9H2

InChI Key

MOPBOWGVNFTBBA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)C3=C4C=CSC4=CC=C3

Origin of Product

United States

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